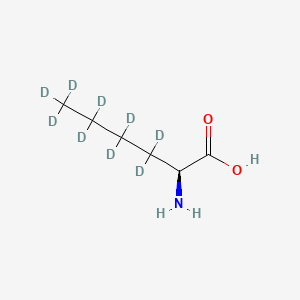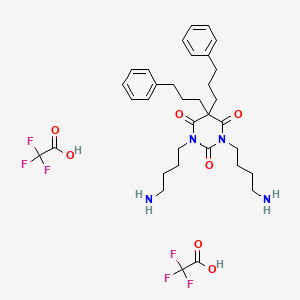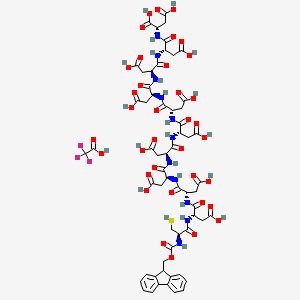
Fmoc-Cys-Asp10 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys-Asp10 (TFA): is a non-releasable oligopeptide linker that plays a crucial role in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can significantly reduce the healing time of fractured femurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using piperidine, allowing the next amino acid to couple. This cycle continues until the desired peptide sequence is achieved .
Industrial Production Methods: Industrial production of Fmoc-Cys-Asp10 (TFA) follows similar principles but on a larger scale. Automation and microwave-assisted peptide synthesis are often employed to enhance efficiency and yield. The use of microwave technology significantly reduces synthesis time and improves the quality of the peptides produced .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Cys-Asp10 (TFA) undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of protecting groups on cysteine residues.
Common Reagents and Conditions:
Oxidation: Reagents like iodine (I2) or hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Trifluoroacetic acid (TFA) for deprotection of Fmoc groups
Major Products: The major products formed from these reactions include cyclic peptides with disulfide bonds, linear peptides with free thiol groups, and peptides with substituted protecting groups .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Cys-Asp10 (TFA) is widely used in peptide synthesis, enabling the creation of complex peptides and proteins with specific functionalities .
Biology: In biological research, it serves as a tool for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine: Medically, Fmoc-Cys-Asp10 (TFA) is used in drug delivery systems, particularly for targeting bone fractures. It helps in accelerating the healing process by delivering therapeutic agents directly to the fracture site .
Industry: In the industrial sector, it is employed in the production of peptide-based materials and bioconjugates for various applications, including diagnostics and therapeutics .
Mecanismo De Acción
Mechanism: Fmoc-Cys-Asp10 (TFA) functions as a linker that facilitates the attachment of therapeutic agents to specific targets. The mechanism involves the formation of stable bonds with the target molecules, ensuring precise delivery and controlled release of the therapeutic agents .
Molecular Targets and Pathways: The primary molecular targets include bone fracture sites, where the linker binds to bone-homing peptides. The pathways involved are related to bone regeneration and repair, where the therapeutic agents promote cellular activities essential for healing .
Comparación Con Compuestos Similares
Fmoc-Cys(Trt)-OH: Another cysteine derivative used in peptide synthesis with different protecting groups.
Fmoc-Cys(Dpm)-OH: Offers an alternative protecting group strategy for cysteine residues.
Uniqueness: Fmoc-Cys-Asp10 (TFA) is unique due to its specific application in bone fracture targeting and its role in the synthesis of releasable oligopeptide linkers. This specificity makes it particularly valuable in medical applications for accelerating bone healing .
By understanding the synthesis, reactions, applications, and mechanisms of Fmoc-Cys-Asp10 (TFA), researchers can leverage its unique properties for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C60H68F3N11O36S |
|---|---|
Peso molecular |
1608.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Clave InChI |
BIFUHFPXQBJYJF-KDYAZIBBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


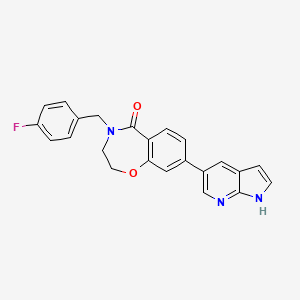


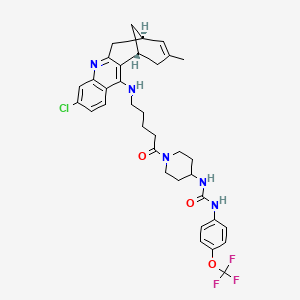
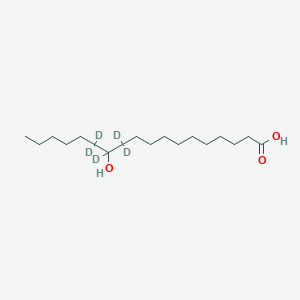
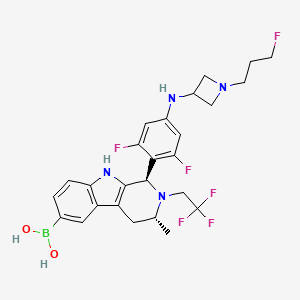
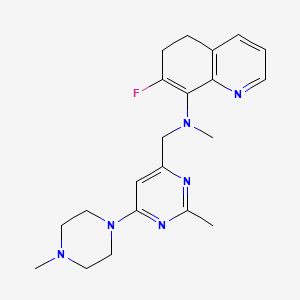
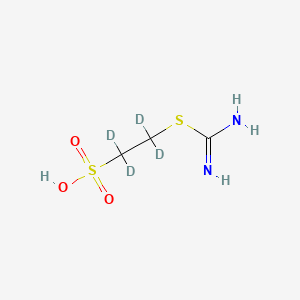
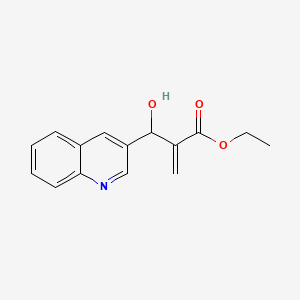
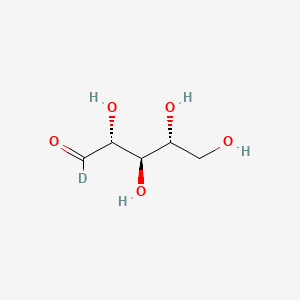
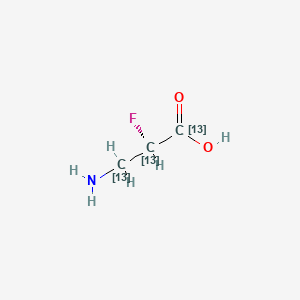
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
